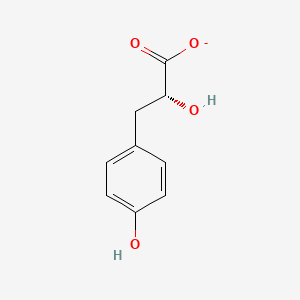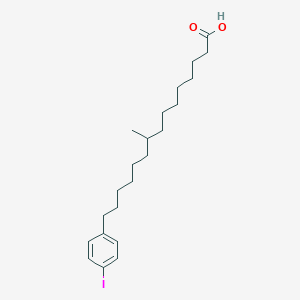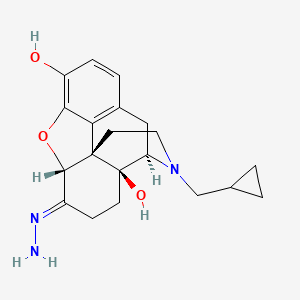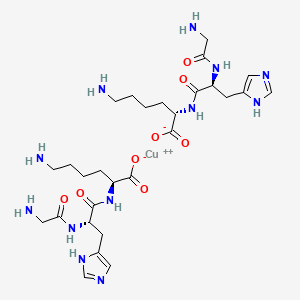![molecular formula C29H46O2 B1244789 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione CAS No. 57458-57-8](/img/structure/B1244789.png)
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Vue d'ensemble
Description
Stigmast-4-ene-3, 6-dione belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, stigmast-4-ene-3, 6-dione is considered to be a sterol lipid molecule. Stigmast-4-ene-3, 6-dione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmast-4-ene-3, 6-dione has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, stigmast-4-ene-3, 6-dione is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, stigmast-4-ene-3, 6-dione can be found in a number of food items such as soy bean, wheat, bamboo shoots, and cereals and cereal products. This makes stigmast-4-ene-3, 6-dione a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Structural Analysis
The title compound has been subject to crystallographic study, revealing insights into its molecular conformation. For instance, a related compound was found to have two independent molecules in its asymmetric unit, differing significantly in the relative orientations of peripheral groups, and forming linear supramolecular chains via C—H⋯O interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Steroidal Derivatives and Biological Activity
Steroidal derivatives of the compound have been explored for their biological activities. A study on two androsterone derivatives, structurally similar to the title compound, showed the typical steroid shape and enabled a rationalization of their biological results, indicating potential applications in the field of medicinal chemistry (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Application in Herbal Medicine
A compound with a similar structure was isolated from traditional Chinese herbal medicine and displayed specific crystallographic properties, suggesting potential therapeutic applications (Zhang, Bao, Wu, Yu, & Li, 2012).
Computer-Aided Drug Design
Computer-aided design has been used to evaluate botanicals against MRSA infections, with compounds structurally related to the title compound demonstrating significant binding energies, indicating potential as therapeutic agents (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
Synthesis of Liver X Receptor Agonists
The title compound's structure has been employed in the synthesis of Liver X receptor agonists, indicating potential applications in addressing cardiovascular diseases (Ching, 2013).
Crystal Structure Studies
Crystal structure studies of derivatives of this compound have provided valuable insights into their molecular properties and potential applications in medicinal chemistry (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Phytochemical Studies
Phytochemical studies have isolated and identified compounds with similar structures from various plants, demonstrating antimicrobial activity and supporting their use in traditional medicine (Sidjui et al., 2015).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of derivatives, as well as their potential biological activities, have been a focus of research, indicating the versatility of this compound in drug development (Shaheen, Ali, Rosario, & Shah, 2014).
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOCYGYACXLAY-ZDQUCUCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946484 | |
| Record name | Stigmast-4-ene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmast-4-ene-3,6-dione | |
CAS RN |
23670-94-2 | |
| Record name | Stigmast-4-ene-3,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23670-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmast-4-ene-3,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmast-4-ene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)








![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)
![3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine](/img/structure/B1244724.png)

